2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide
Description
2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide (CAS: 31493-51-3) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an acetamide group at position 5, a thioether linkage at position 2, and a 4-bromophenylacetamide moiety. It is commercially available through suppliers such as CHEMLYTE SOLUTIONS CO., LTD .
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXESEQWQYOQLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Acetylation: The amino group on the thiadiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thiadiazole derivative is then reacted with 4-bromophenyl acetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole rings can inhibit key enzymes involved in cancer cell proliferation. Specifically, 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide has shown promise as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiadiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties, making this compound a candidate for further investigation in treating infectious diseases .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Anticancer Study : A study on similar thiadiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Research : Another investigation revealed that derivatives with similar structures exhibited notable antibacterial activity against resistant strains of bacteria, suggesting that modifications to the thiadiazole core can enhance antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins.
Comparison with Similar Compounds
Key Observations :
- The bromophenyl group enhances interactions with hydrophobic pockets in biological targets, as seen in FPR2 agonists .
- Triazinoindole derivatives (e.g., compound 26) exhibit high purity (≥95%), suggesting robust synthetic protocols applicable to the target compound .
1,3,4-Thiadiazole Derivatives with Thioether-Acetamide Linkages
Compounds sharing the 1,3,4-thiadiazole-thioacetamide scaffold highlight the impact of substituents on physical properties and bioactivity.
Key Observations :
- Benzylthio substituents (e.g., compound 5h) correlate with higher yields (88%), suggesting stability during synthesis .
- The target compound’s acetamido group at position 5 may enhance hydrogen-bonding capacity compared to alkyl/arylthio derivatives.
Compounds with Antiproliferative and Enzyme Inhibitory Activities
Key Observations :
- Fluorophenyl derivatives (e.g., compound 63) show cytotoxicity, suggesting halogenated aromatic rings are beneficial for anticancer activity .
Pharmacological Screening of Imidazo-Thiadiazole Analogs
Compounds with fused heterocycles provide insights into the target’s possible therapeutic scope.
Key Observations :
- Imidazo-thiadiazole hybrids demonstrate broad-spectrum activity, indicating that the target compound’s thiadiazole core is a versatile pharmacophore .
Biological Activity
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide (CAS No. 393564-78-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and case studies.
The molecular formula for this compound is C12H11BrN4O2S2, with a molecular weight of 387.28 g/mol. It features a thiadiazole ring and an acetamido group, which are critical for its biological activity. The predicted pKa value is approximately 9.20, indicating its behavior in different pH environments .
| Property | Value |
|---|---|
| Molecular Formula | C12H11BrN4O2S2 |
| Molecular Weight | 387.28 g/mol |
| Density | 1.70 g/cm³ (predicted) |
| pKa | 9.20 (predicted) |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiosemicarbazone derivatives have shown the ability to induce apoptosis in cancer cell lines such as K562 through mitochondrial pathway modulation . The mechanism involves the depletion of mitochondrial Δψ and GSH levels leading to cell death.
In a related study, compounds featuring thiadiazole rings were evaluated for their anti-proliferative effects against various cancer cell lines. These compounds demonstrated IC50 values ranging from 10 to 20 μM, indicating potent activity against tumor cells .
The proposed mechanism of action for this compound involves interaction with cellular targets that modulate signaling pathways associated with cell growth and apoptosis. The thiadiazole moiety is believed to facilitate binding to specific enzymes or receptors, thereby influencing metabolic pathways crucial for cancer cell survival.
Study 1: Thiosemicarbazone Derivatives
A series of thiosemicarbazone derivatives were synthesized and tested for their biological activities. The study revealed that certain derivatives exhibited significant cytotoxicity against K562 cells with a half-maximal effective concentration (EC50) around 10 μM, showcasing the potential of thiadiazole-containing compounds in cancer therapy .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of acetamide derivatives in PC12 cells exposed to oxidative stress. Some derivatives showed protective effects comparable to known neuroprotectants like edaravone, suggesting that the structural components of these compounds may confer protective properties against neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide?
- Methodology : The thiadiazole core can be synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroacetamide in the presence of KI as a catalyst. Subsequent functionalization involves coupling with 4-bromophenylacetic acid using carbodiimide reagents (e.g., EDCI) in dichloromethane under inert conditions .
- Key Data :
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use NMR to confirm acetamide NH () and thiadiazole protons (). Mass spectrometry (EI, 70 eV) validates molecular weight (e.g., m/z 252 [M+1] for analogs). Elemental analysis ensures purity (C, H, N, S % within ±0.3 of theoretical) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodology : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli). Anticancer potential can be assessed via MTT assays (IC in HeLa or MCF-7 cells). Include positive controls (e.g., cisplatin) and validate solubility in DMSO/PBS .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) determines dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and thiadiazole planes) and hydrogen-bonding networks (N–H⋯O). Use SHELX for refinement; report R-factors < 0.05 .
- Key Parameters :
| Bond Lengths (Å) | Angles (°) | Hydrogen Bonds |
|---|---|---|
| C–S: 1.72 | S–C–N: 92.1 | N–H⋯O (2.12 Å) |
Q. What strategies address contradictory bioactivity data in literature for thiadiazole derivatives?
- Methodology : Conduct meta-analysis of IC values across studies, noting variables like cell line heterogeneity or assay conditions (e.g., serum concentration). Validate via orthogonal assays (e.g., apoptosis flow cytometry vs. MTT) .
- Case Study : Discrepancies in antifungal activity may arise from inoculum size differences; standardize to 1×10 CFU/mL .
Q. How do substituent modifications on the thiadiazole ring impact SAR?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the 5-position. Compare logP (HPLC) and bioactivity to derive QSAR models. Use CoMFA for 3D steric/electronic mapping .
- Example : Methyl substitution increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
